molecular formula C25H29F2N9O3 B608792 M4344 CAS No. 613191-99-3

M4344

Cat. No. B608792
M. Wt: 541.5638
InChI Key: QAYHKBLKSXWOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M4344, also known as VX-803, is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor VX-803 selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival;  it is activated by DNA damage caused during DNA replication-associated stress.

Scientific Research Applications

Potent ATR Inhibitor in Cancer Therapy

M4344 has been identified as a novel and highly potent inhibitor of ATR (ataxia telangiectasia mutated and Rad3-related protein), a key mediator in the DNA damage response. It shows significant anticancer activity by killing cancer cells experiencing replication stress. M4344's potency surpasses that of other clinically developed ATR inhibitors and is effective both as monotherapy and in combination with other DNA-damaging agents used in cancer treatment. Its ability to induce cellular catastrophe and DNA damage makes it a promising agent in cancer therapy. Additionally, the presence of replication stress and neuroendocrine gene expression signatures are associated with a response to M4344 treatment, making these potential predictive biomarkers for its therapeutic use (Jo et al., 2021).

Role in DNA Damage Response and Cancer Cell Survival

M4344 functions as an ATP-competitive, highly potent, and tight-binding inhibitor of ATR. It plays a crucial role in managing replication stress, which often occurs in cancer cells due to dysregulated replication, a hypoxic environment, or defects in other repair pathways. The ability of M4344 to inhibit ATR makes it beneficial as a monotherapy in treating cancers that exhibit high levels of replication stress. The inhibition of ATR by M4344 leads to the accumulation of DNA damage and impairs the survival mechanisms of cancer cells, thus exhibiting significant antitumor activity (Zenke et al., 2019).

Therapeutic Potential in Clear Cell Renal Cell Carcinoma

In the context of clear cell renal cell carcinomas (ccRCCs), M4344 has shown potential as a novel therapeutic option. ccRCCs, known for their resistance to DNA-damaging chemotherapies, exhibit high levels of endogenous DNA damage. M4344, through its inhibition of ATR, induces replication stress and DNA damage accumulation in ccRCC cells. This leads to antiproliferative effects and the potential for therapeutic synergy with other chemotherapeutic drugs. The effectiveness of M4344 in inhibiting the growth of ccRCC xenograft tumors and its synergistic potential with drugs like cisplatin and carboplatin highlight its relevance in treating ccRCC (Seidel et al., 2022).

properties

CAS RN

613191-99-3

Product Name

M4344

Molecular Formula

C25H29F2N9O3

Molecular Weight

541.5638

IUPAC Name

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)

InChI Key

QAYHKBLKSXWOEO-UHFFFAOYSA-N

SMILES

O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M4344;  M-4344;  M 4344;  VX-803;  VX803;  VX 803; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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